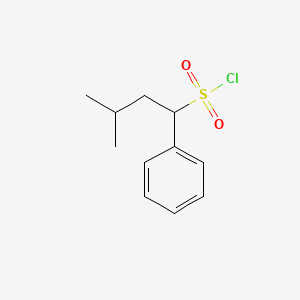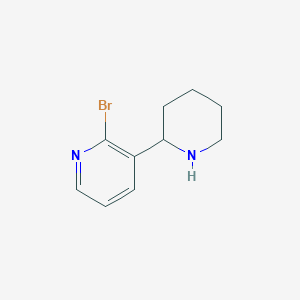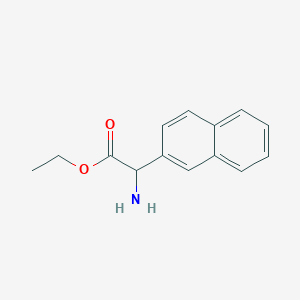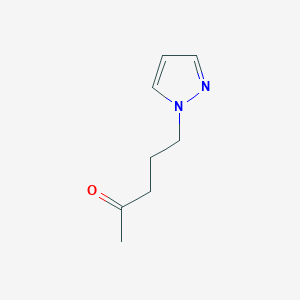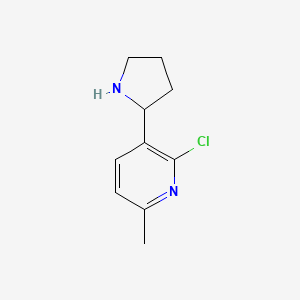![molecular formula C13H21NO4 B13538600 2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.2.0]octane-1-carboxylic acid is a complex organic compound with the molecular formula C13H21NO4. It is a derivative of azabicyclo compounds, which are known for their unique bicyclic structures. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.2.0]octane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the azabicyclo structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, including the use of carbon dioxide under high pressure or through the hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.2.0]octane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.2.0]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.2.0]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions without unwanted side reactions. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and synthesis.
相似化合物的比较
Similar Compounds
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Uniqueness
2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.2.0]octane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical properties. Compared to other azabicyclo compounds, it offers a different balance of reactivity and stability, making it suitable for specific synthetic applications and research purposes.
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.2.0]octane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-4-5-9-6-7-13(9,14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI 键 |
BMBSGSXMMSNRKX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC2C1(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


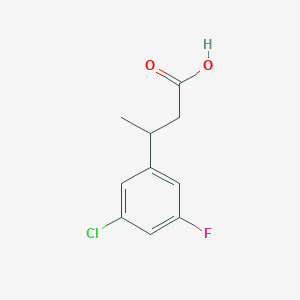

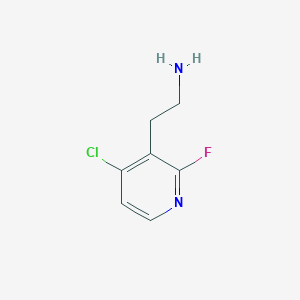
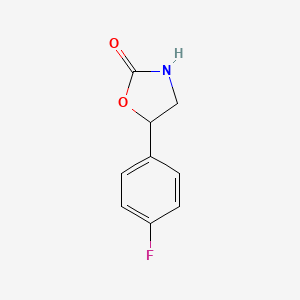
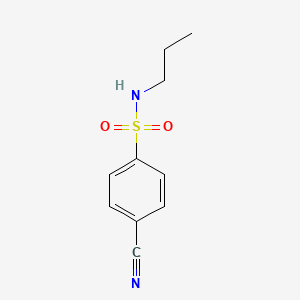
![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
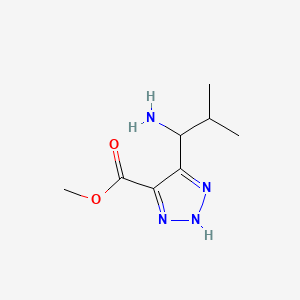
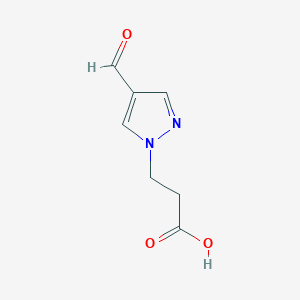
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)
